2,6-Bis(dodecanoylamino)hexanoic acid
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Overview
Description
2,6-Bis(dodecanoylamino)hexanoic acid is a synthetic organic compound with the molecular formula C30H58N2O4 and a molecular weight of 510.8 g/mol. This compound features a hexanoic acid core with two dodecanoylamino groups attached at the 2nd and 6th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dodecanoylamino)hexanoic acid typically involves the reaction of hexanoic acid with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the hexanoic acid and the dodecanoyl chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dodecanoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and hexanoic acid derivatives.
Reduction: Formation of dodecylamine and hexylamine derivatives.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
2,6-Bis(dodecanoylamino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Bis(dodecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the hydrophobic dodecanoyl chains may interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
ɛ-Aminocaproic acid (EACA): Structurally similar with an amino group instead of the dodecanoylamino groups.
Bis-Schiff base derivatives: Similar in having two functional groups attached to a central core.
Uniqueness
2,6-Bis(dodecanoylamino)hexanoic acid is unique due to its specific combination of a hexanoic acid core with two long hydrophobic dodecanoylamino chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-2,6-bis(dodecanoylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O4/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30(35)36)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOIDUGPJSGNW-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-54-5 |
Source
|
Record name | N2,N6-Bis(1-oxododecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14379-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-bis(1-oxododecyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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